1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethylphenyl group: This step often involves a substitution reaction where a halogenated pyrazolo[3,4-d]pyrimidine reacts with 3,4-dimethylphenyl boronic acid in the presence of a palladium catalyst.
Attachment of the pyrrolidin-1-yl group: This can be done through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-(3,4-dimethylphenyl)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of its substituents, which can confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-12-5-6-14(9-13(12)2)22-17-15(10-20-22)16(18-11-19-17)21-7-3-4-8-21/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWRMVAKLIGOIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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